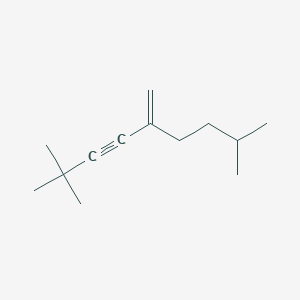
2,2,8-Trimethyl-5-methylidenenon-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8-Trimethyl-5-methylidenenon-3-yne is a chemical compound with the molecular formula C12H18 It is characterized by its unique structure, which includes multiple methyl groups and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-5-methylidenenon-3-yne typically involves the use of alkyne and alkene precursors. One common method includes the reaction of 2,2,8-trimethyl-5-nonyn-3-one with a suitable reagent to introduce the methylidene group. The reaction conditions often require the presence of a strong base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,8-Trimethyl-5-methylidenenon-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2,2,8-Trimethyl-5-methylidenenon-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,8-Trimethyl-5-methylidenenon-3-yne exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,8-Trimethyl-5-nonyn-3-one
- 2,2,8-Trimethyl-5-nonen-3-yne
- 2,2,8-Trimethyl-5-nonyn-3-ol
Uniqueness
2,2,8-Trimethyl-5-methylidenenon-3-yne is unique due to its combination of a triple bond and multiple methyl groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties that can be leveraged in various research and industrial contexts.
Properties
CAS No. |
142041-70-1 |
|---|---|
Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
2,2,8-trimethyl-5-methylidenenon-3-yne |
InChI |
InChI=1S/C13H22/c1-11(2)7-8-12(3)9-10-13(4,5)6/h11H,3,7-8H2,1-2,4-6H3 |
InChI Key |
JRWIBYRPUVCTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=C)C#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


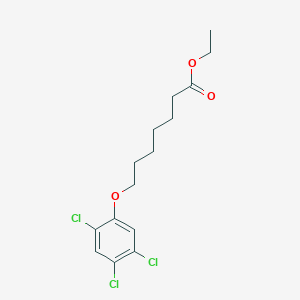
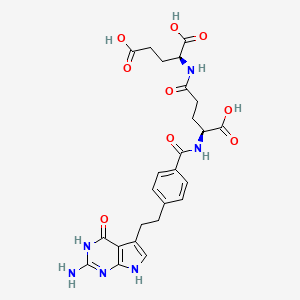

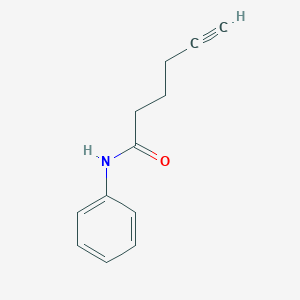
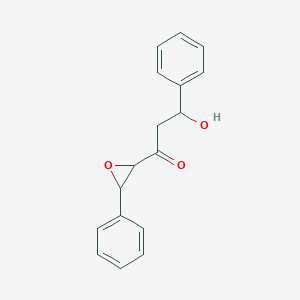

![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)

![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
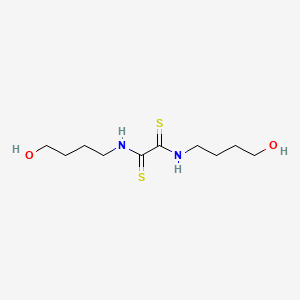
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

